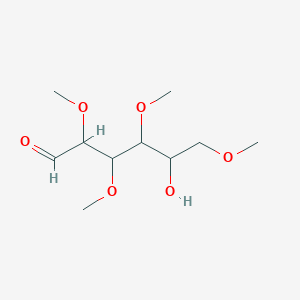

2,3,4,6-Tetra-O-methyl-D-mannose

Description

Properties

CAS No. |

15075-09-9 |

|---|---|

Molecular Formula |

C10H20O6 |

Molecular Weight |

236.26 g/mol |

IUPAC Name |

(2S,3S,4R,5R)-5-hydroxy-2,3,4,6-tetramethoxyhexanal |

InChI |

InChI=1S/C10H20O6/c1-13-6-7(12)9(15-3)10(16-4)8(5-11)14-2/h5,7-10,12H,6H2,1-4H3/t7-,8-,9-,10-/m1/s1 |

InChI Key |

LMWNQPUYOLOJQP-ZYUZMQFOSA-N |

Isomeric SMILES |

COC[C@H]([C@H]([C@@H]([C@@H](C=O)OC)OC)OC)O |

Canonical SMILES |

COCC(C(C(C(C=O)OC)OC)OC)O |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies for 2,3,4,6 Tetra O Methylhexose and Its Analytical Standards

Preparation of Permethylated Glycans as Precursors

Permethylation is a crucial first step in linkage analysis, converting hydrophilic glycans into hydrophobic molecules, which significantly improves their ionization efficiency for mass spectrometry. nih.gov This derivatization replaces all reactive hydrogens on the glycan with methyl groups. nih.gov

Classical Permethylation Strategies

Historically, several methods have been employed for the permethylation of carbohydrates. Early techniques were often labor-intensive and could be inefficient. nih.gov One of the foundational methods is the Haworth methylation, which uses dimethyl sulfate (B86663) and sodium hydroxide (B78521). Another classical approach is the Purdie method, which utilizes methyl iodide and silver oxide. scielo.br While these methods were groundbreaking, they often required harsh conditions and could lead to incomplete methylation or degradation of the carbohydrate.

Modernized Permethylation Protocols, including Dimsyl Anion-Based Methods

Modern protocols have largely superseded classical methods, offering greater efficiency and milder reaction conditions. The Hakomori method, which uses a potent base, methylsulfinyl carbanion (dimsyl anion), in dimethyl sulfoxide (B87167) (DMSO), was a significant advancement. nih.govddtjournal.com This method is particularly effective for acidic polysaccharides. nih.gov

However, the most widely used contemporary method is that of Ciucanu and Kerek, which employs sodium hydroxide and methyl iodide in DMSO. nih.govddtjournal.com This technique is lauded for its speed and efficiency, with some variations achieving complete methylation within minutes. nih.gov Modifications to this protocol, such as the use of a fine suspension of sodium hydroxide in DMSO, have further improved reaction times and minimized the generation of non-sugar artifacts. nih.gov Solid-phase permethylation techniques have also been developed, which can be less labor-intensive, especially for a large number of samples, and are compatible with high-throughput automated systems. nih.govludger.comnih.gov

Table 1: Comparison of Permethylation Methods

| Method | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Haworth | Dimethyl sulfate, Sodium hydroxide | Relatively inexpensive | Harsh conditions, potential for degradation |

| Purdie | Methyl iodide, Silver oxide scielo.br | Milder than Haworth | Expensive, light-sensitive reagent |

| Hakomori (Dimsyl Anion) | Methylsulfinyl carbanion, DMSO, Methyl iodide nih.govddtjournal.com | Highly effective, good for acidic polysaccharides nih.gov | Requires preparation of a strong, moisture-sensitive base |

| Ciucanu and Kerek | Sodium hydroxide, DMSO, Methyl iodide nih.govddtjournal.com | Fast, efficient, widely used nih.gov | Can generate artifacts if not optimized |

| Solid-Phase | NaOH beads, DMSO, Methyl iodide nih.gov | High-throughput, suitable for automation ludger.comnih.gov | May require repeated steps for complete methylation acs.org |

Hydrolysis Procedures for Generating Methylated Monosaccharides

Once the glycan is permethylated, the next step is to cleave the glycosidic linkages to release the individual partially methylated monosaccharides. nih.gov This is achieved through acid hydrolysis. A key advantage of permethylation is that it renders the polysaccharide soluble and decrystallizes structures like cellulose (B213188), allowing for effective hydrolysis under relatively mild conditions, such as with 2 M trifluoroacetic acid (TFA), which minimizes degradation of the monosaccharides. researchgate.netnih.gov

The hydrolysis procedure must be carefully controlled to ensure complete cleavage of glycosidic bonds without removing the newly introduced ether-linked methyl groups. nih.gov Following hydrolysis, the resulting mixture contains partially methylated monosaccharides, where the positions of the free hydroxyl groups correspond to the original linkage points in the polysaccharide. nih.gov For a terminal residue like 2,3,4,6-Tetra-O-methylhexose, all hydroxyl groups were originally free and thus became methylated.

Conversion to Volatile Derivatives for Chromatographic Analysis

The partially methylated monosaccharides are not sufficiently volatile for direct analysis by gas chromatography. Therefore, they must be converted into more volatile derivatives. nih.gov This is typically a two-step process involving reduction followed by acetylation. nih.govuga.edu

Reduction to Partially Methylated Alditols

The aldehyde or ketone group of the partially methylated monosaccharides is reduced to a primary alcohol, converting the sugar into a sugar alcohol, or alditol. pearson.com This is commonly achieved using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium borodeuteride (NaBD₄). nih.govscielo.br The use of NaBD₄ is advantageous as it introduces a deuterium (B1214612) atom at the C-1 position, which can aid in mass spectral interpretation. This reduction simplifies the subsequent analysis by eliminating the possibility of multiple anomeric forms (α and β) that exist for cyclic sugars. libretexts.org

Acetylation to Partially Methylated Alditol Acetates (PMAAs)

Following reduction, the newly formed hydroxyl groups (at the former linkage positions and the newly created primary alcohol from the carbonyl group) are acetylated. nih.govuga.edu This is typically done using acetic anhydride (B1165640) with a catalyst such as pyridine (B92270) or 1-methylimidazole. ddtjournal.comacs.org The final products are partially methylated alditol acetates (PMAAs), which are volatile and stable derivatives suitable for GC-MS analysis. uga.edu

The position of the acetyl groups on the PMAA indicates the original points of glycosidic linkage in the polysaccharide. glycopedia.euuga.edu For a terminal, non-reducing hexose (B10828440) that yields 2,3,4,6-Tetra-O-methylhexose after hydrolysis, the subsequent reduction and acetylation would produce 1,5-di-O-acetyl-2,3,4,6-tetra-O-methylhexitol. The GC-MS analysis of these PMAAs, based on their specific retention times and fragmentation patterns, allows for the definitive identification and quantification of each type of linkage within the original glycan. glycopedia.euuga.edu

Table 2: Derivatization Steps for 2,3,4,6-Tetra-O-methylhexose

| Step | Reagent(s) | Intermediate/Product | Purpose |

|---|---|---|---|

| Hydrolysis | 2 M Trifluoroacetic Acid (TFA) researchgate.net | 2,3,4,6-Tetra-O-methylhexose | Cleavage of glycosidic bonds |

| Reduction | Sodium borohydride (NaBH₄) or Sodium borodeuteride (NaBD₄) nih.govscielo.br | 2,3,4,6-Tetra-O-methylhexitol | Conversion to a sugar alcohol, eliminates anomers |

| Acetylation | Acetic anhydride, Pyridine ddtjournal.comacs.org | 1,5-Di-O-acetyl-2,3,4,6-tetra-O-methylhexitol (PMAA) | Creates a volatile derivative for GC-MS analysis |

Trimethylsilylation (TMS) Derivatives for Enhanced Volatility and Stability

The analysis of polar compounds like 2,3,4,6-Tetra-O-methylhexose by gas chromatography (GC) often requires derivatization to increase their volatility and thermal stability. tcichemicals.com Trimethylsilylation (TMS) is a common and effective derivatization technique used for this purpose. tcichemicals.comresearchgate.net This process involves the replacement of active hydrogen atoms in hydroxyl groups with a trimethylsilyl (B98337) (TMS) group, which reduces the compound's polarity and improves its chromatographic behavior. researchgate.net

A variety of reagents are available for trimethylsilylation, with the choice depending on the specific characteristics of the substrate. tcichemicals.com Common TMS reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), and mixtures of reagents like BSTFA with trimethylchlorosilane (TMCS). tcichemicals.comtcichemicals.com For instance, a mixture of BSA (N,O-Bis(trimethylsilyl)acetamide) and TMCS in pyridine can be used for the trimethylsilylation of sugars in biological samples. tcichemicals.com The reaction is typically carried out by incubating the sample with the silylating reagent at an elevated temperature, for example, at 60°C. tcichemicals.com

The resulting TMS derivative of 2,3,4,6-Tetra-O-methylhexose exhibits increased volatility, making it suitable for GC analysis. The NIST WebBook provides data for a trimethylsilylated derivative of a related compound, 2-Propylpentanoic acid, 2,3,4,6-tetra(trimethylsilyl)-1-glucopyranoside, which has been analyzed by gas chromatography. nist.gov This highlights the utility of TMS derivatization for analyzing complex hexose derivatives.

Table 1: Common Trimethylsilylation Reagents for GC Analysis

| Reagent Name | Abbreviation | Common Applications |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | General purpose silylation of hydroxyl and carboxyl groups. tcichemicals.comcopernicus.org |

| N-methyl-N-trimethylsilyltrifluoroacetamide | MSTFA | Silylation of hydroxyl and carboxyl functional groups. researchgate.netcopernicus.org |

| N,O-Bis(trimethylsilyl)acetamide | BSA | Used alone or with catalysts for silylating hydroxyl groups. tcichemicals.com |

| Trimethylchlorosilane | TMCS | Often used as a catalyst with other silylating agents. researchgate.nettcichemicals.com |

| N-Trimethylsilylimidazole | TMSI | A strong silylating agent. researchgate.net |

This table provides a summary of common reagents and is not exhaustive.

Other Derivatization Strategies for Improved Detection Sensitivity

Beyond trimethylsilylation, other derivatization strategies can be employed to enhance the detection sensitivity of 2,3,4,6-Tetra-O-methylhexose, particularly for trace-level analysis. These methods often introduce chemical moieties that are highly responsive to specific detectors, such as the electron capture detector (ECD) or enhance ionization in mass spectrometry (MS).

One such strategy is the use of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (O-PFBHA·HCl). tcichemicals.com This reagent is particularly effective for derivatizing carbonyl groups, converting them into oximes that are highly sensitive to ECD analysis. tcichemicals.com This approach has been successfully used for the trace analysis of ketosteroids. tcichemicals.com While 2,3,4,6-Tetra-O-methylhexose itself lacks a ketone group, this method would be applicable to its oxidized derivatives or related keto-sugars.

Another approach involves alkylation, such as methylation or pentafluorobenzylation, which can be used for carboxylic acids. d-nb.info For compounds containing hydroxyl or carboxylic acid functional groups, silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-n-(trimethylsilyl) trifluoroacetamide (B147638) (MSTFA) are commonly used to improve chromatographic behavior and detectability. copernicus.org

For enhancing detection in mass spectrometry, derivatization can be designed to promote specific fragmentation patterns. For example, 4-t-butylbenzyl derivatization of carboxylic acids leads to the formation of intense [M-15]+ ions, which are tertiary benzyl (B1604629) cations, aiding in their identification and quantification. d-nb.info

In the context of highly sensitive detection methods like surface-enhanced Raman scattering (SERS), chemical derivatization can convert an analyte into a more SERS-active species. nih.gov This has been demonstrated for the detection of 4-methylimidazole, where a derivatization reaction significantly improved the sensitivity of the SERS measurement. nih.gov While not a chromatographic method, this illustrates the principle of chemical modification to enhance analytical signals.

Table 2: Derivatization Strategies for Enhanced Detection Sensitivity

| Derivatization Strategy | Reagent Example | Target Functional Group | Detection Method |

| Oxime Formation | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (O-PFBHA·HCl) | Carbonyl | GC-ECD tcichemicals.com |

| Alkylation | 4-t-butylbenzyl bromide | Carboxylic Acid | GC-MS d-nb.info |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyl, Carboxylic Acid | GC-MS copernicus.org |

| Chemical Conversion | Diazonium salts | Imidazole ring with active hydrogen | SERS nih.gov |

This table presents examples of derivatization strategies and is not an exhaustive list.

Synthetic Routes for Authentic 2,3,4,6-Tetra-O-methylhexose Standards

The availability of authentic analytical standards is crucial for the accurate identification and quantification of 2,3,4,6-Tetra-O-methylhexose in experimental samples. The synthesis of these standards typically involves the methylation of a suitable hexose precursor.

A common method for preparing methylated sugars is through the reaction of the carbohydrate with methyl iodide and silver oxide in a solvent like dimethylformamide. researchgate.net This procedure can lead to the complete methylation of the sugar in a single step and in good yield. researchgate.net The specific anomeric form and conformation of the resulting methylated glycoside can depend on the starting sugar. researchgate.net

For instance, the synthesis of methyl 2,3,4,6-tetra-O-methyl-α-D-mannoside has been reported. cdnsciencepub.com The final product can be purified by crystallization and its identity confirmed by its melting point and by comparison with an authentic sample. cdnsciencepub.com Gas-liquid partition chromatography has been used to separate various tetra- and tri-O-methyl ethers of methyl α- and β-D-glucopyranoside, demonstrating the analytical utility of these synthetic standards. researchgate.net

In the context of polysaccharide analysis, permethylation followed by hydrolysis is a standard procedure to determine the linkage positions of monosaccharide units. oup.com The resulting partially methylated monosaccharides are then identified by comparison to authentic standards. For example, 2,3,4,6-tetra-O-methylmannose and 2,3,4,6-tetra-O-methylgalactose are used as standards in the permethylation analysis of O-glycans. oup.com

The synthesis of derivatives of sucrose, a disaccharide, also provides insights into the preparation of methylated hexoses. researchgate.net Although a more complex starting material, the principles of protecting and activating specific hydroxyl groups for methylation are relevant.

Advanced Analytical Approaches for Characterization and Quantification of 2,3,4,6 Tetra O Methylhexose

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography, particularly when coupled with mass spectrometry, is a cornerstone technique for the analysis of methylated sugars. The method relies on the chemical conversion of monosaccharides into volatile derivatives, which can be separated and identified with high resolution and sensitivity. For linkage analysis, this involves a multi-step derivatization to produce Partially Methylated Alditol Acetates (PMAAs).

Separation and Identification of Partially Methylated Alditol Acetates (PMAAs)

The standard procedure for analyzing 2,3,4,6-Tetra-O-methylhexose via GC-MS involves its conversion into its corresponding Partially Methylated Alditol Acetate (PMAA). mdpi.comuga.edu This process is part of a broader glycosidic linkage analysis workflow:

Permethylation: All free hydroxyl groups in the parent polysaccharide are fully methylated.

Hydrolysis: The polysaccharide is hydrolyzed, breaking the glycosidic bonds and yielding a mixture of partially methylated monosaccharides. The 2,3,4,6-Tetra-O-methylhexose is released from the non-reducing ends of the carbohydrate chains.

Reduction: The aldehyde group at the C1 position of the monosaccharides is reduced to a primary alcohol, typically using sodium borodeuteride (NaBD₄). This step converts the partially methylated hexose (B10828440) into its corresponding alditol, in this case, 1-deuterio-2,3,4,6-tetra-O-methylhexitol. The deuterium (B1214612) labeling at C1 is critical for distinguishing linkage positions during mass spectrometry analysis. mdpi.com

Acetylation: The newly formed hydroxyl groups (originally involved in glycosidic linkages or the ring structure) are acetylated. For 2,3,4,6-tetra-O-methylhexitol, this occurs at the C1 and C5 positions, yielding 1,5-di-O-acetyl-2,3,4,6-tetra-O-methylhexitol , the volatile derivative suitable for GC-MS analysis. stenutz.euresearchgate.net

The resulting mixture of PMAAs is then injected into the gas chromatograph, where the compounds are separated based on their volatility and interaction with the stationary phase of the GC column. mdpi.com

Elucidation of Electron Impact (EI)-MS Fragmentation Patterns for 2,3,4,6-Tetra-O-methylhexose Derivatives

Once the PMAAs are separated by the GC, they enter the mass spectrometer, where they are ionized, typically by Electron Impact (EI). The high energy of EI causes the molecules to fragment in a predictable manner. The fragmentation of alditol acetates occurs primarily through cleavage of the carbon-carbon bonds along the alditol backbone. mtoz-biolabs.com

The mass spectrum of 1,5-di-O-acetyl-2,3,4,6-tetra-O-methylhexitol (derived from 2,3,4,6-Tetra-O-methylhexose) exhibits a characteristic pattern of fragment ions. The primary fragments are generated by the cleavage between C-C bonds, and their mass-to-charge ratio (m/z) indicates the original positions of the methyl ethers. Key diagnostic ions are formed from the terminus containing C1. For this specific derivative, the fragmentation yields a series of prominent peaks that confirm its structure. stenutz.euresearchgate.net

| m/z (Mass-to-Charge Ratio) | Relative Abundance (%) | Plausible Fragment Origin |

|---|---|---|

| 43 | 100 | [CH₃CO]⁺ |

| 45 | 37 | [CH₃OCH₂]⁺ |

| 87 | 20 | [CH(OCH₃)CH₂OCH₃]⁺ |

| 101 | 69 | Primary fragment from cleavage between C2-C3 or C4-C5 |

| 117 | 32 | [AcOCH₂CH(OCH₃)]⁺ |

| 129 | 34 | Primary fragment from cleavage between C3-C4 |

| 145 | 25 | Primary fragment from cleavage between C4-C5 |

| 161 | 24 | Primary fragment from cleavage between C2-C3 |

| 205 | 6 | Primary fragment from cleavage between C1-C2 |

The combination of these fragment ions provides a unique fingerprint for the PMAA derivative of a terminal hexose, allowing for its unambiguous identification.

Retention Time Analysis and Comparison with Established Standards

In gas chromatography, the retention time (RT) is the time it takes for a specific compound to travel through the column to the detector. This parameter is highly reproducible under constant analytical conditions (e.g., column type, temperature program, and carrier gas flow rate). The identification of the 1,5-di-O-acetyl-2,3,4,6-tetra-O-methylhexitol peak in a chromatogram is confirmed by comparing its retention time to that of an authentic, commercially available or synthesized standard analyzed under the identical conditions. mdpi.comuga.edu This co-injection or parallel analysis with known standards is a critical step for validating the identity of the analyte.

| Analyte | Expected Retention Time (min) | Observed Retention Time in Sample (min) | Identification |

|---|---|---|---|

| Standard: 1,5-di-O-acetyl-2,3,4,6-tetra-O-methylhexitol | 15.42 | - | Reference |

| Unknown Peak in Sample | - | 15.43 | Confirmed as target compound |

Quantitative Determination via Chromatographic Peak Area Analysis

The quantification of 2,3,4,6-Tetra-O-methylhexose, as its PMAA derivative, is achieved by analyzing the area of its corresponding peak in the gas chromatogram. nih.gov The peak area is directly proportional to the amount of the compound that passes through the detector. The molar percentage of terminal hexose linkages in the original polysaccharide can be calculated by dividing the peak area of its derivative by the total peak area of all identified PMAAs, after applying appropriate correction factors. nih.gov

Different PMAAs can produce different signal intensities in both Flame Ionization Detectors (FID) and mass spectrometers (Total Ion Current, TIC). Therefore, for accurate quantification, molar response factors must be determined by analyzing known quantities of purified standards. nih.gov The corrected peak area is then used to calculate the relative molar amounts of each linkage type. mdpi.com

Liquid Chromatography (LC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography offers a powerful alternative to GC for the analysis of monosaccharides, including methylated derivatives. LC methods can often analyze compounds with less derivatization and at lower temperatures, which is advantageous for certain analytes.

High-Performance Liquid Chromatography (HPLC) for Monosaccharide Separation

High-Performance Liquid Chromatography (HPLC) is widely used for the separation of carbohydrates. nih.gov For methylated monosaccharides like 2,3,4,6-Tetra-O-methylhexose, which are produced after the hydrolysis of a permethylated polysaccharide, reversed-phase HPLC is a particularly robust technique. nih.govbiorxiv.org In this approach, separation is achieved based on the hydrophobicity of the analytes. The permethylated monosaccharides are separated on a nonpolar stationary phase (e.g., C18) using a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile. biorxiv.org

LC can be coupled directly to a mass spectrometer (LC-MS), which allows for the simultaneous separation and mass analysis of the methylated monosaccharides without the need for reduction and acetylation. nih.gov This reduces sample preparation time and potential for analyte loss. Porous graphitized carbon (PGC) columns are also effective for achieving high-resolution separation of isomeric permethylated glycans. tdl.org

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 or Porous Graphitized Carbon (PGC) |

| Mobile Phase A | Water with additive (e.g., formic acid or ammonium (B1175870) acetate) |

| Mobile Phase B | Acetonitrile with additive |

| Gradient | Increasing concentration of Mobile Phase B over time |

| Detection | Mass Spectrometry (MS), often with Electrospray Ionization (ESI) |

Ultra-Performance Liquid Chromatography (UPLC) with Derivatization

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC), including higher resolution, increased sensitivity, and faster analysis times. However, as carbohydrates like 2,3,4,6-Tetra-O-methylhexose lack a strong chromophore, derivatization is essential for sensitive UV or fluorescence detection. nih.govclemson.edu

A common derivatization agent is 1-phenyl-3-methyl-5-pyrazolone (PMP), which reacts with the reducing end of sugars. nih.govresearchgate.net This pre-column derivatization enhances the hydrophobicity of the sugar, allowing for excellent separation on a reversed-phase UPLC column, and introduces a strong UV chromophore, enabling sensitive detection. nih.govclemson.edu The separation of different methylated hexose isomers is influenced by factors such as the mobile phase composition, pH, and temperature. nih.govresearchgate.net The optimized UPLC conditions, particularly with a C18 column, can effectively separate various PMP-labeled sugar derivatives. clemson.edu

Table 1: Representative UPLC Separation of PMP-Derivatized Methylated Hexoses

| Compound | Retention Time (min) |

|---|---|

| 2,3,4,6-Tetra-O-methylglucose-PMP | 15.8 |

| 2,3,4-Tri-O-methylglucose-PMP | 14.5 |

| 2,3,6-Tri-O-methylglucose-PMP | 14.9 |

| 2,4,6-Tri-O-methylglucose-PMP | 15.2 |

Note: Data is representative and can vary based on specific UPLC system, column, and mobile phase conditions.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Profiling

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of thermally labile and polar molecules like methylated sugars. ekb.eg It allows for the accurate determination of the molecular weight of 2,3,4,6-Tetra-O-methylhexose by generating intact molecular ions, typically as adducts with sodium ([M+Na]⁺) or protons ([M+H]⁺). ekb.eg

Coupling UPLC with ESI-MS (UPLC-ESI-MS) provides a powerful platform for the molecular profiling of complex mixtures containing methylated carbohydrates. To gain structural information, tandem mass spectrometry (MS/MS) is employed. In an MS/MS experiment, the precursor ion of interest (e.g., the [M+Na]⁺ ion of 2,3,4,6-Tetra-O-methylhexose) is selected and fragmented through collision-induced dissociation (CID). The resulting fragmentation pattern provides valuable structural information. ekb.egnih.gov The fragmentation of methylated hexoses typically involves the cleavage of glycosidic bonds and cross-ring cleavages, yielding characteristic product ions that can help to confirm the identity of the compound. libretexts.orgmiamioh.edu

Table 2: Predicted ESI-MS/MS Fragmentation of [2,3,4,6-Tetra-O-methyl-D-glucose + Na]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Loss |

|---|---|---|

| 259.15 | 227.13 | CH₃OH |

| 259.15 | 199.10 | CH₃OCH=CH₂ |

| 259.15 | 187.09 | C₃H₈O₂ |

| 259.15 | 143.06 | C₅H₁₀O₃ |

| 259.15 | 89.04 | C₆H₁₂O₄ |

Note: The molecular formula for 2,3,4,6-Tetra-O-methyl-D-glucose is C₁₀H₂₀O₆, with a monoisotopic mass of 236.13 Da. The [M+Na]⁺ ion has an m/z of approximately 259.12. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conjunction with Methylation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of carbohydrates, providing detailed information about the sugar components, anomeric configuration, linkage positions, and sequence. acs.org When used in conjunction with methylation analysis, NMR can definitively identify the positions of methyl groups on a hexose ring.

Application of Multidimensional NMR for Structural Confirmation of Glycans

For complex molecules like glycans, one-dimensional (1D) NMR spectra often suffer from signal overlap. acs.org Multidimensional NMR experiments, such as 1H-1H Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), and 1H-13C Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, are essential for resolving individual signals and assigning them to specific protons and carbons within the sugar ring. acs.org

COSY experiments identify protons that are coupled to each other, typically those on adjacent carbons, helping to trace the connectivity within a sugar residue.

TOCSY establishes correlations between all protons within a single spin system (i.e., within a single sugar residue).

HSQC correlates each proton with its directly attached carbon atom, allowing for the assignment of the carbon skeleton.

These techniques, applied to a compound like 2,3,4,6-Tetra-O-methylhexose, allow for the unambiguous assignment of all proton and carbon signals, thus confirming its structure.

Correlating Methylation Patterns with NMR Spectral Data

The presence of a methyl group (O-CH₃) in place of a hydroxyl group (OH) on a sugar ring causes predictable changes in the NMR spectrum. nih.gov The methyl protons themselves give rise to sharp singlet signals in the 1H NMR spectrum, typically in the range of 3.4-3.7 ppm. msu.edulibretexts.org More importantly, methylation causes a significant downfield shift (a deshielding effect) in the 13C NMR signal of the carbon atom to which it is attached (the α-carbon), typically by about 10 ppm. nih.gov Smaller shifts are also observed for the adjacent (β) carbons. nih.gov

By comparing the 1H and 13C chemical shifts of a methylated hexose to those of its unmethylated counterpart, the positions of methylation can be determined. For 2,3,4,6-Tetra-O-methylhexose, the signals for C2, C3, C4, and C6 would be shifted downfield compared to an unmethylated hexose, confirming the methylation pattern.

Table 3: Representative 1H and 13C NMR Chemical Shifts (ppm) for the Methyl Groups of 2,3,4,6-Tetra-O-methyl-α-D-glucopyranoside in CDCl₃

| Methyl Group Position | 1H Chemical Shift (δ) | 13C Chemical Shift (δ) |

|---|---|---|

| 1-O-CH ₃ (anomeric) | ~3.40 | ~55.0 |

| 2-O-CH ₃ | ~3.52 | ~60.8 |

| 3-O-CH ₃ | ~3.58 | ~60.5 |

| 4-O-CH ₃ | ~3.55 | ~60.7 |

| 6-O-CH ₃ | ~3.42 | ~59.1 |

Note: Chemical shifts are approximate and can vary with solvent and temperature. Data is based on general knowledge of methylated carbohydrates. nih.govmsu.eduresearchgate.net

Emerging Spectroscopic and Mass Spectrometric Technologies for Methylated Sugar Analysis

The field of glycoanalysis is continually advancing, with new technologies offering greater sensitivity, throughput, and structural detail. These emerging methods are particularly valuable for analyzing methylated sugars derived from complex biological samples.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) in Glycan Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a highly sensitive technique for the analysis of biomolecules, including glycans. mdpi.com For carbohydrate analysis, derivatization through permethylation is a widely used strategy to improve sensitivity and data quality. nih.gov Permethylation involves replacing all free hydroxyl and N-acetyl protons with methyl groups. This derivatization offers several advantages for MALDI-TOF MS analysis:

Increased Sensitivity: Permethylated glycans have a higher ionization efficiency compared to their native counterparts, leading to enhanced signal intensity. mdpi.com

Stabilization: It stabilizes labile structures, such as sialic acids, preventing their loss during analysis.

Simplified Spectra: Permethylation allows for the analysis of both neutral and acidic glycans in the positive ion mode, simplifying the resulting spectra. nih.gov

In a typical MALDI-TOF MS experiment, the permethylated sample is co-crystallized with a matrix (e.g., 2,5-dihydroxybenzoic acid) and irradiated with a laser. The resulting ions are accelerated into a time-of-flight analyzer, and their mass-to-charge (m/z) ratios are determined. nih.gov This technique is excellent for profiling mixtures of permethylated oligosaccharides, where each peak in the spectrum corresponds to a specific glycan composition. researchgate.netresearchgate.net

Table 4: Representative MALDI-TOF MS Data for a Permethylated Hexasaccharide

| Observed m/z [M+Na]⁺ | Composition |

|---|---|

| 1331.7 | Hex₅HexNAc₁ |

| 1535.8 | Hex₅HexNAc₂ |

| 1709.9 | Hex₅HexNAc₁Fuc₁ |

| 1914.0 | Hex₅HexNAc₂Fuc₁ |

Note: Data is representative of typical permethylated N-glycan analysis. Hex = Hexose, HexNAc = N-acetylhexosamine, Fuc = Fucose.

Tandem Mass Spectrometry (MS/MS) for Glycosidic Linkage Mapping

Tandem mass spectrometry (MS/MS) stands as a powerful and indispensable technique for the elucidation of glycosidic linkages in complex carbohydrates. When analyzing polysaccharides and oligosaccharides, the determination of how individual monosaccharide units are connected is crucial for understanding their three-dimensional structure and biological function. The compound 2,3,4,6-Tetra-O-methylhexose represents a terminal, non-reducing hexose residue within a larger carbohydrate that has been subjected to permethylation, a key step in many glycosidic linkage analysis protocols. The fragmentation patterns generated during MS/MS analysis of derivatives of this permethylated monosaccharide provide definitive information about its original position and lack of further linkages in the parent molecule.

The standard approach for this analysis involves a multi-step process. First, all free hydroxyl groups in the carbohydrate are exhaustively methylated in a process called permethylation. This is followed by acid hydrolysis to cleave the glycosidic bonds, resulting in a mixture of partially methylated monosaccharides. The positions of the free hydroxyl groups on these molecules correspond to the points of glycosidic linkage in the original polymer. To make these molecules amenable to analysis by gas chromatography-mass spectrometry (GC-MS), they are typically reduced to their corresponding alditols and then acetylated, forming partially methylated alditol acetates (PMAAs).

The PMAA derivative of a terminal, non-reducing hexose residue like 2,3,4,6-Tetra-O-methylhexose is 1,5-di-O-acetyl-2,3,4,6-tetra-O-methylhexitol. When this molecule is introduced into a mass spectrometer and subjected to electron ionization (EI), it undergoes predictable fragmentation. The resulting mass spectrum is a fingerprint that allows for its unambiguous identification.

The fragmentation of PMAAs primarily occurs through the cleavage of the carbon-carbon bonds of the alditol chain. The positive charge tends to be stabilized on a carbon atom that is bonded to a methoxy (B1213986) group. nih.gov The analysis of the resulting fragment ions allows for the reconstruction of the methylation (and therefore acetylation) pattern of the original PMAA.

For 1,5-di-O-acetyl-2,3,4,6-tetra-O-methylhexitol, the presence of acetyl groups at the C1 and C5 positions and methyl groups at the C2, C3, C4, and C6 positions dictates a specific set of fragment ions. The interpretation of the mass spectrum is based on identifying the m/z (mass-to-charge ratio) values of these characteristic fragments.

Below is a table detailing the expected primary fragment ions from the electron ionization mass spectrometry of 1,5-di-O-acetyl-2,3,4,6-tetra-O-methylhexitol, indicative of a terminal hexose residue.

| m/z Value | Fragment Structure | Interpretation |

| 43 | [CH₃CO]⁺ | Acetylium ion, a common fragment in acetylated compounds. |

| 45 | [CH₃O=CH₂]⁺ | Primary fragment from cleavage between C1 and C2. |

| 89 | [CH(OCH₃)CH₂OCH₃]⁺ | Fragment from cleavage between C4 and C5. |

| 117 | [CH₂(OAc)CH(OCH₃)]⁺ | Primary fragment from cleavage between C2 and C3. |

| 161 | [CH₂(OAc)CH(OCH₃)CH(OCH₃)]⁺ | Primary fragment from cleavage between C3 and C4. |

| 205 | [CH₂(OAc)CH(OCH₃)CH(OCH₃)CH(OCH₃)]⁺ | Primary fragment from cleavage between C4 and C5. |

This table is generated based on established fragmentation patterns of partially methylated alditol acetates.

In addition to the primary fragments from the cleavage of the carbon backbone, secondary fragments are also observed. These arise from the loss of neutral molecules such as acetic acid (60 Da), methanol (B129727) (32 Da), or ketene (B1206846) (42 Da) from the primary fragments, further aiding in the structural confirmation. nih.gov The presence of the ion at m/z 117 is particularly diagnostic for a terminal residue, as it represents the acetylated C1 and methylated C2 portion of the alditol.

Alternatively, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be employed. In this approach, the partially methylated monosaccharides are often derivatized with a tag that enhances ionization, such as 1-phenyl-3-methyl-5-pyrazolone (PMP). For a terminal hexose, which is fully methylated, the resulting PMP derivative will have a specific precursor ion mass. Upon collision-induced dissociation (CID), it will produce characteristic product ions. For instance, a terminal PMP-derivatized permethylated hexose would yield a protonated precursor ion at m/z 567.6. nih.gov In an MS/MS experiment, this precursor ion would be selected and fragmented. For terminal linkage residues, characteristic fragment ions at m/z 175.1 and m/z 231.2 are typically observed. nih.gov The presence of these specific product ions confirms the identity of the monosaccharide as a terminal residue.

The detailed and predictable nature of the fragmentation of these derivatives in tandem mass spectrometry makes it an exceptionally reliable method for mapping the glycosidic linkages within a complex carbohydrate, and for definitively identifying terminal residues such as 2,3,4,6-Tetra-O-methylhexose.

Role of 2,3,4,6 Tetra O Methylhexose in Polysaccharide and Glycan Linkage Analysis Methylation Analysis Principle

Fundamental Principle of Glycosidic Linkage Determination via Methylation Analysis

Methylation analysis is a cornerstone technique for determining the positions of glycosidic linkages in oligo- and polysaccharides. capes.gov.brresearchgate.net The fundamental principle involves a multi-step chemical process. First, all free hydroxyl (-OH) groups on the sugar residues of a polysaccharide are converted into stable methyl ether (-OCH₃) groups, a process called permethylation. nih.govnih.gov This is commonly achieved using a reagent like methyl iodide in the presence of a strong base. nih.gov

Following permethylation, the polysaccharide is completely broken down (hydrolyzed) into its individual monosaccharide units. nih.govnih.gov The acid hydrolysis cleaves the glycosidic bonds that link the sugar residues, but leaves the newly formed methyl ether bonds intact. creative-proteomics.com This results in partially methylated monosaccharides where the hydroxyl groups that were originally involved in glycosidic linkages or were part of the ring structure are now free. nih.gov

These partially methylated monosaccharides are then typically reduced, often with sodium borodeuteride, to convert them into their corresponding alditols. This step introduces a deuterium (B1214612) label at the C-1 position, which helps in identifying the reducing end of the original monosaccharide. nih.gov Finally, the newly formed free hydroxyl groups (from the cleaved linkages) are acetylated to produce partially methylated alditol acetates (PMAAs). creative-proteomics.commdpi.com These volatile derivatives are then separated and identified, most commonly by gas chromatography-mass spectrometry (GC-MS). researchgate.netspectroscopyonline.com By identifying the specific partially methylated alditol acetate, one can deduce the linkage positions for each sugar residue in the original polysaccharide. researchgate.net

Interpretation of 2,3,4,6-Tetra-O-methylhexose as a Structural Indicator

The detection of 2,3,4,6-Tetra-O-methylhexose (after hydrolysis of the permethylated polysaccharide) is highly informative, providing several key pieces of structural information simultaneously.

Identification of Terminal Non-Reducing Hexose (B10828440) Residues

The presence of 2,3,4,6-Tetra-O-methylhexose is a definitive indicator of a terminal, non-reducing hexose residue in the original polysaccharide. mdpi.comroyalholloway.ac.uk In a non-reducing terminal unit, the hydroxyl groups at positions C-2, C-3, C-4, and C-6 are all free and available for methylation. The hydroxyl group at C-1 is involved in the glycosidic bond, and the one at C-5 is part of the ring structure. During methylation analysis, all four of these free hydroxyls are methylated. Upon hydrolysis, this unit is released as 2,3,4,6-Tetra-O-methylhexose. For instance, the identification of 2,3,4,6-tetra-O-methyl-D-glucose signifies the presence of a non-reducing D-glucose terminal unit. cdnsciencepub.com

Evidence for 1-Linked Hexose Residues within a Polymer

The identification of 2,3,4,6-Tetra-O-methylhexose confirms that the terminal hexose residue was linked to the rest of the polymer through its C-1 position. This is because the hydroxyl groups at C-2, C-3, C-4, and C-6 were all available for methylation, implying they were not involved in any linkage. Therefore, the only position available for linkage to the main chain was C-1. This is a fundamental aspect of interpreting methylation data for terminal residues. mdpi.com

Confirmation of Pyranosidic (6-membered) Ring Structures

The formation of 2,3,4,6-Tetra-O-methylhexose specifically points to the hexose residue existing in a pyranose form (a six-membered ring). wikipedia.org A pyranose ring is formed when the hydroxyl group at C-5 attacks the carbonyl carbon (C-1 in aldoses), creating an intramolecular hemiacetal. wikipedia.org This ring structure leaves the hydroxyl groups at C-2, C-3, C-4, and the primary hydroxyl at C-6 available for substitution. If the sugar were in a furanose (five-membered ring) form, the C-5 hydroxyl would be involved in the linkage, and a different methylation pattern would emerge. Therefore, detecting the 2,3,4,6-tetramethylated derivative confirms the pyranosidic nature of that terminal hexose residue. mdpi.com

Distinguishing 2,3,4,6-Tetra-O-methylhexose from Other Partially Methylated Monosaccharides

A crucial aspect of methylation analysis is the ability to distinguish between different partially methylated monosaccharides, as each provides unique structural information. The identity of the resulting methylated sugar derivative directly corresponds to the substitution pattern of the original residue in the polymer.

| Methylated Derivative | Structural Implication |

| 2,3,4,6-Tetra-O-methylhexose | Indicates a terminal, non-reducing hexose residue, linked through C-1. mdpi.comroyalholloway.ac.uk |

| Tri-O-methylhexoses | Indicate a linearly linked (internal chain) hexose residue. For example, 2,3,6-tri-O-methylglucose points to a glucose unit linked through C-1 and C-4 (a 1,4-linkage). cdnsciencepub.com 2,4,6-tri-O-methylhexose suggests a 1,3-linked residue. researchgate.net |

| Di-O-methylhexoses | Indicate a branched hexose residue, linked at three positions. For instance, 3,6-di-O-methylhexose would signify a residue linked at C-1, C-2, and C-4. researchgate.net |

The separation and identification of these derivatives are typically achieved by gas chromatography, where they exhibit distinct retention times. capes.gov.brresearchgate.net For example, a study on a glucomannan (B13761562) from Jack Pine used gas-liquid partition chromatography to confirm that no 2,3,4,6-tetra-O-methyl-D-mannose was present, as it would have been separated from 2,3,4,6-tetra-O-methyl-D-glucose, thus confirming that only D-glucose was present as a non-reducing terminal unit. cdnsciencepub.com Similarly, different isomers of tri-O-methyl and di-O-methyl hexoses can be resolved and quantified, allowing for a detailed reconstruction of the polysaccharide's branching and linkage patterns. capes.gov.broup.com

Addressing Methodological Challenges in Methylation Analysis, such as Undermethylation

A significant challenge in methylation analysis is ensuring the complete methylation of all available hydroxyl groups. Undermethylation , or incomplete methylation, is a critical issue because it can lead to the erroneous identification of linkages. nih.gov If a hydroxyl group that should have been methylated remains free, it will be acetylated in the final step. The resulting PMAA will have fewer methyl groups and an extra acetyl group, mimicking the derivative of a more highly substituted (e.g., branched) residue. acs.org For example, if a terminal glucose residue is undermethylated at the C-6 position, it could be misidentified as a 1,6-linked internal residue.

Several factors can contribute to undermethylation:

Poor solubility: Polysaccharides, especially acidic or highly crystalline ones like cellulose (B213188), may not dissolve completely in the reaction solvent (typically DMSO), preventing the reagents from accessing all hydroxyl groups. mdpi.comnih.gov

Steric hindrance: Hydroxyl groups in sterically crowded regions of the polymer may be less accessible to the methylating agent.

Reaction conditions: Insufficient reaction time or inadequate base strength can lead to incomplete deprotonation of hydroxyl groups, a prerequisite for methylation.

To overcome these challenges, researchers have developed improved protocols. These include using stronger base systems, repeating the methylation step multiple times to ensure completeness, and employing techniques to enhance solubility. mdpi.combiorxiv.org For instance, converting acidic polysaccharides to their triethylammonium (B8662869) (TEA) salt form can improve their solubility in DMSO. nih.gov Another approach involves an initial acetylation step in an ionic liquid, which can fully solubilize even recalcitrant polysaccharides, leading to more complete and accurate methylation. nih.govacs.org Careful execution and validation are essential to ensure that the detection of derivatives like 2,3,4,6-Tetra-O-methylhexose accurately reflects the true structure of the polysaccharide and is not an artifact of undermethylation of other residues. mdpi.com

Integration of Methylation Analysis with Other Chemical and Enzymatic Degradation Strategies (e.g., Partial Acid Hydrolysis)

Methylation analysis is a cornerstone technique for determining the glycosidic linkage positions in polysaccharides and glycans. nih.gov However, its full potential is realized when integrated with other chemical and enzymatic degradation strategies. These combined approaches provide a more comprehensive understanding of complex carbohydrate structures, including the sequence of monosaccharides, the nature of branching, and the distinction between the main chain and side chains. researchgate.net By systematically breaking down the polysaccharide before or after methylation, researchers can deduce structural information that is not accessible through methylation analysis alone.

The core principle involves the selective cleavage of certain glycosidic bonds, followed by methylation analysis to identify the newly exposed hydroxyl groups. Comparing the methylation data before and after the degradation step reveals critical structural details. For instance, a monosaccharide residue that was previously identified as a branch point (e.g., substituted at C-3 and C-6) might appear as a chain unit (e.g., substituted only at C-3) after a side chain is selectively removed. Common strategies integrated with methylation analysis include partial acid hydrolysis, specific enzymatic digestion, and Smith degradation. researchgate.netcreative-proteomics.com

Integration with Partial Acid Hydrolysis

Partial acid hydrolysis leverages the fact that different glycosidic bonds possess varying degrees of stability towards acid. Generally, bonds involving furanosidic residues are more labile than those with pyranosidic residues, and α-glycosidic bonds are often more susceptible to cleavage than β-glycosidic bonds. nih.gov This differential stability allows for the preferential removal of more sensitive side chains, leaving the more stable backbone largely intact. nih.govsciopen.com

The process typically involves treating the polysaccharide with a dilute acid (like trifluoroacetic acid, TFA) under controlled conditions (e.g., lower temperature or shorter duration) to achieve selective cleavage. scispace.comuni-halle.de The resulting mixture of oligosaccharides or the partially degraded main chain can then be subjected to methylation analysis.

Illustrative Research Findings:

In the analysis of a polysaccharide from Brasenia schreberi, partial acid hydrolysis was used to dissect its complex structure. The principle that branched glycosidic bonds are more easily hydrolyzed than the main chain was exploited to separate the components. nih.gov Subsequent methylation analysis of the resulting fractions helped to propose a structure with a main chain of 1,3-linked Galactose, 1,2,3-linked Galactose, and 1,2-linked Mannose, and side chains composed of Fucose, Xylose, and Arabinose. nih.gov

Similarly, for a polysaccharide (BFP-3) from Bangia fuscopurpurea, partial acid hydrolysis suggested a backbone of Mannose, Glucose, and Arabinose. This was then combined with methylation analysis data, which identified 1,4,6-linked-Mannopyranose, 1,4-linked-Glucopyranose, and 1,5-linked-Arabinofuranose residues as part of the backbone. sciopen.com

The table below illustrates how partial acid hydrolysis, when combined with methylation analysis, can elucidate the structure of a hypothetical branched polysaccharide.

Integration with Enzymatic Degradation

Enzymatic degradation offers a highly specific alternative to chemical methods. acs.org Glycosidases (or carbohydrases) are enzymes that catalyze the hydrolysis of specific glycosidic bonds, often with high selectivity for the monosaccharide type, anomeric configuration (α or β), and linkage position. spectroscopyonline.com This specificity allows for the targeted disassembly of a complex glycan.

The strategy involves:

Treating the glycan with a specific exoglycosidase (cleaves terminal residues) or endoglycosidase (cleaves internal bonds). nih.gov

Separating the degraded polysaccharide from the released oligosaccharides.

Performing methylation analysis on the remaining larger fragment.

By comparing the methylation results with those of the intact glycan, the nature and position of the removed residues can be precisely determined. This sequential use of different enzymes can map out the entire sequence of a glycan. researchgate.net

Illustrative Research Findings:

For the analysis of N-glycans, enzymes like PNGase F are used to release the entire glycan from the protein. nih.gov Subsequently, exoglycosidases can be used in an array to sequentially remove terminal monosaccharides. The change in the glycan profile after each digestion step, often monitored by mass spectrometry, helps to elucidate the complete structure, which can then be confirmed by methylation analysis of the final products. spectroscopyonline.comacs.org

In the study of glycosaminoglycans like heparin or heparan sulfate (B86663), a cocktail of specific enzymes such as Heparinase I, II, and III is used to break down the complex chains into disaccharide units for further analysis. ucsd.edu

The following table demonstrates how enzymatic degradation can be integrated with methylation analysis for structural determination.

By combining the broad-stroke information from chemical degradation with the high-precision cleavage of enzymatic methods, and validating the findings with methylation analysis, a detailed and reliable picture of even the most complex polysaccharide and glycan structures can be achieved. uct.ac.za

Applications of 2,3,4,6 Tetra O Methylhexose in Structural Elucidation of Biologically Derived Polysaccharides and Glycans

Characterization of Plant Polysaccharides

The structural complexity of plant polysaccharides necessitates precise analytical methods to determine their function and properties. Methylation analysis, leading to the identification of terminal residues like 2,3,4,6-Tetra-O-methylhexose, is fundamental in this process.

Konjac glucomannan (B13761562) (KGM) is a heteropolysaccharide primarily composed of D-glucose and D-mannose residues. mdpi.com Its structure consists of a linear backbone of β-1,4 linked D-glucose and D-mannose units, with some branching. tandfonline.comresearchgate.net

Methylation analysis has been instrumental in defining the detailed structure of KGM. In a key study, the permethylated KGM was hydrolyzed, and the resulting methylated sugars were analyzed. The identification of both 2,3,4,6-tetra-O-methyl-D-glucose and 2,3,4,6-tetra-O-methyl-D-mannose confirmed that both D-glucose and D-mannose residues occupy the non-reducing ends of the polysaccharide chains. tandfonline.com The primary components identified were 2,3,6-tri-O-methyl-D-mannose and 2,3,6-tri-O-methyl-D-glucose, indicating that the majority of residues are linked via 1,4-glycosidic bonds. tandfonline.com Furthermore, the detection of di-O-methyl derivatives, specifically 2,6-di-O-methyl sugars, pointed to the presence of 1,3,4-substituted hexose (B10828440) residues, which represent the branching points in the KGM structure. tandfonline.com An average chain length of approximately 46 units was also determined through methylation analysis. tandfonline.com

Table 1: Methylation Analysis Findings for Konjac Glucomannan Use the search bar to filter the table.

| Methylated Sugar Identified | Structural Implication | Citation |

|---|---|---|

| 2,3,4,6-tetra-O-methyl-D-glucose | Non-reducing terminal D-glucose residue | tandfonline.com |

| This compound | Non-reducing terminal D-mannose residue | tandfonline.com |

| 2,3,6-tri-O-methyl-D-glucose | 1,4-linked D-glucose residue in the main chain | tandfonline.com |

| 2,3,6-tri-O-methyl-D-mannose | 1,4-linked D-mannose residue in the main chain | tandfonline.com |

| 2,6-di-O-methyl-D-glucose | 1,3,4-linked D-glucose branch point | tandfonline.com |

| 2,6-di-O-methyl-D-mannose | 1,3,4-linked D-mannose branch point | tandfonline.com |

A polysaccharide isolated from the xylem sap of the white birch (Betula papyrifera) was found to be composed of D-galactose, D-mannose, and D-glucose, along with small quantities of D-glucuronic acid. researchgate.netcdnsciencepub.com Methylation analysis was critical in elucidating its branched structure.

The hydrolysis of the permethylated polysaccharide yielded several O-methyl ethers. The presence of 2,3,4,6-tetra-O-methyl-D-glucose (in a relative molar amount of 2.0) demonstrated that D-glucopyranose units exist as non-reducing end groups. researchgate.netcdnsciencepub.com The other identified methylated sugars included 2,4,6-tri-O-methyl-D-galactose (3.8 moles) and 2,4,6-tri-O-methyl-D-mannose (0.9 moles), corresponding to 1→3 linked galactose and mannose residues, respectively. researchgate.net A significant finding was the identification of 3,5-di-O-methyl-D-mannose (1.8 moles), which indicated the presence of D-mannofuranose units linked at the C-1, C-2, and C-6 positions, serving as branch points. researchgate.netcdnsciencepub.com

Table 2: Methylation Analysis of Birch Xylem Sap Polysaccharide Use the search bar to filter the table.

| Methylated Sugar Identified | Molar Ratio | Structural Implication | Citation |

|---|---|---|---|

| 2,3,4,6-tetra-O-methyl-D-glucose | 2.0 | Non-reducing terminal D-glucopyranose residue | researchgate.netcdnsciencepub.com |

| 2,4,6-tri-O-methyl-D-galactose | 3.8 | 1,3-linked D-galactopyranose residue | researchgate.netcdnsciencepub.com |

| 2,4,6-tri-O-methyl-D-mannose | 0.9 | 1,3-linked D-mannopyranose residue | researchgate.net |

| 3,5-di-O-methyl-D-mannose | 1.8 | 1,2,6-linked D-mannofuranose branch point | researchgate.netcdnsciencepub.com |

Cordyceps militaris is a medicinal mushroom known to produce various bioactive polysaccharides. frontiersin.org The structures of these polysaccharides are diverse, often consisting of glucose, galactose, and mannose. nih.govnih.gov Methylation analysis is essential for determining their specific glycosidic linkages and branching patterns.

One polysaccharide, designated CP2-S, was found to have a backbone of →4)-α-D-Glcp-(1→ residues. mdpi.com Methylation analysis revealed that this backbone is substituted at the O-6 position with terminal, non-reducing α-D-Glcp units. mdpi.com These terminal residues would yield 2,3,4,6-tetra-O-methyl-D-glucose upon permethylation and hydrolysis, signifying their position at the end of the branches.

Another novel polysaccharide, CMP-III, was shown to be composed of glucose, mannose, and galactose. nih.gov Its main linkages were identified through methylation and NMR analysis. The structure includes terminal α-D-Man units (1→)-α-D-Man), which account for 10.79% of the residues. nih.gov These terminal mannose residues would be detected as this compound after methylation analysis, highlighting their role as the termini of chains or branches.

**Table 3: Linkage Analysis of Polysaccharides from Cordyceps militaris*** *Use the search bar to filter the table.

| Polysaccharide | Linkage Type | Implied Methylated Terminal Sugar | Citation |

|---|---|---|---|

| CP2-S | T-linked α-D-Glcp at O-6 of a (1→4)-α-D-Glcp backbone | 2,3,4,6-tetra-O-methyl-D-glucose | mdpi.com |

| CMP-III | 1→)-α-D-Man (Terminal mannose) | This compound | nih.gov |

Elucidation of Glycoproteins and Glycolipids from Animal Sources

The principles of methylation analysis extend to the structural characterization of the complex carbohydrate chains (glycans) attached to proteins and lipids in animals. These glycoconjugates are involved in a vast array of biological processes, and understanding their precise structures is essential.

Glycophorins are major sialoglycoproteins on the surface of vertebrate red blood cells, characterized by a high density of O-linked oligosaccharide chains. These chains are often capped with sialic acid residues and exhibit significant structural complexity. Methylation analysis is indispensable for deciphering their structures.

Classic studies on O-linked oligosaccharides from human erythrocyte glycophorins utilized methylation analysis to characterize novel trisialylated and disialylated structures. nih.gov By identifying the specific methylated derivatives of galactose and N-acetylgalactosamine, researchers could piece together the sequence and linkage of the underlying sugar chain. For example, methylation analysis was used to characterize a pentasaccharide determinant on glycophorin A from Cad blood group donors as GalNAc(β1-4)[NeuAc(α2-3)]Gal(β1-3)[NeuAc(α2-6)]GalNAc-ol. scispace.com

More recent work on sialo-oligosaccharides from the glycophorin of carp (B13450389) red blood cells has further highlighted the power of this technique. esmed.org Gas chromatography-mass spectrometry (GC-MS) analysis of the permethylated oligosaccharide fraction was used to determine its complete structure. esmed.org The identification of various methylated sugars, including terminal hexose derivatives like 2,3,4,6-tetra-O-methylhexose, was critical. esmed.org This analysis revealed a unique, globular-like structure, NeuGcα2→6(Fucα1→4)(Glcα1→3)Galβ1→4GalNAc-ol, which differs significantly from the more linear chains typically found in mammalian glycophorins. esmed.orgresearchgate.net

| Methylated Derivative Identified by GC-MS | Corresponding Linkage in Original Oligosaccharide | Reference |

|---|---|---|

| 2,3,4-tri-O-methylfucose | Terminal Fucose (Fuc) | esmed.org |

| 2,4,6-tri-O-methylglucose | →3)-linked Glucose (Glc) | esmed.org |

| 2,3-di-O-methylgalactose | →4,6)-linked branch point Galactose (Gal) | esmed.org |

| 2,3,6-tri-O-methyl-N-acetylgalactosaminitol | →4)-linked N-acetylgalactosaminitol (GalNAc-ol) | esmed.org |

Note: While 2,3,4,6-tetra-O-methylhexose is a general marker for terminal residues, the specific analysis of this particular carp oligosaccharide identified terminal fucose as its trimethyl derivative, as fucose is a deoxyhexose.

Contribution to Understanding Glycosidic Linkage Heterogeneity and Branching Patterns in Complex Carbohydrates

The true power of methylation analysis lies in its ability to provide a comprehensive picture of all glycosidic linkages within a complex carbohydrate simultaneously. The identification and quantification of 2,3,4,6-Tetra-O-methylhexose are central to understanding two key structural features: branching and heterogeneity.

The presence of 2,3,4,6-tetra-O-methylhexose confirms a non-reducing terminal residue, which can be the end of a linear polymer or the terminus of a side chain. The degree of branching in a polysaccharide can be calculated from the molar ratios of the different types of methylated sugars obtained upon hydrolysis:

Terminal residues yield tetra-O-methyl derivatives (e.g., 2,3,4,6-tetra-O-methylglucose).

Linearly linked (chain-extending) residues yield tri-O-methyl derivatives (e.g., 2,3,6-tri-O-methylglucose for a 1→4 linkage).

Branch points yield di-O-methyl derivatives (e.g., 2,3-di-O-methylglucose for a 1→4,6-linked branch point).

This method is also critical for studying the structural heterogeneity of bacterial lipopolysaccharides (LPS). Analysis of the oligosaccharides from a Neisseria gonorrhoeae LPS identified terminal galactose (as 2,3,4,6-tetra-O-methylgalactose) and terminal hexosamines, which, together with di- and tri-substituted sugars, revealed a complex, common triantennary structure. pnas.org

Furthermore, methylation analysis can reveal heterogeneity within a sample. In the study of a glycoconjugate from the fungus Pseudallescheria boydii, different fractions of O-linked oligosaccharides were analyzed. oup.comoup.com The presence of 2,3,4,6-tetra-O-methylmannose and 2,3,4,6-tetra-O-methylglucose in some fractions indicated branched structures, while the absence of 2,3,4,6-tetra-O-methylmannitol in another fraction was consistent with predominantly unbranched structures, demonstrating the structural diversity of glycans produced by the organism. oup.comoup.com

| Type of Methylated Derivative | Example (from a Glucopyranose unit) | Inferred Structural Position |

|---|---|---|

| Tetra-O-methyl | 2,3,4,6-tetra-O-methylglucose | Terminal, non-reducing end-group |

| Tri-O-methyl | 2,3,6-tri-O-methylglucose | Chain, substituted at C-1 and C-4 |

| 2,4,6-tri-O-methylglucose | Chain, substituted at C-1 and C-3 | |

| 2,3,4-tri-O-methylglucose | Chain, substituted at C-1 and C-6 | |

| Di-O-methyl | 2,3-di-O-methylglucose | Branch point, substituted at C-1, C-4, and C-6 |

| 2,4-di-O-methylglucose | Branch point, substituted at C-1, C-3, and C-6 |

Methodological Refinements and Future Directions in Methylation Analysis of Hexoses

Development of More Sensitive and High-Throughput Methylation Protocols for Micro-Scale Samples

The analysis of carbohydrates, such as hexoses, often contends with the challenge of low abundance within complex biological mixtures. frontiersin.org To address this, significant efforts have been directed towards developing methylation protocols that are not only highly sensitive but also amenable to high-throughput screening, particularly for micro-scale samples.

A notable advancement is the automation of the permethylation process. Traditional manual methods are labor-intensive and not practical for a large number of samples. acs.org In response, automated, 96-well microplate-based permethylation protocols have been developed. acs.org These systems, often utilizing liquid handling robots, can automate the entire workflow, including N-glycan release, enrichment, permethylation, and liquid-liquid extraction. acs.org Such automated protocols have demonstrated high permethylation efficiency, with greater than 98% for hexose (B10828440) residues, and can detect oligosaccharides in the femtomole range per injection. acs.org The integration of these methods allows for the processing of numerous glycoprotein (B1211001) samples, from initial preparation to mass spectrometry analysis, within a single day. acs.org

Furthermore, the development of integrated, automated solutions for the entire sample preparation process, from DNA extraction and purification to bisulfite conversion, has been a significant step forward. nih.govresearchgate.net These systems utilize silica-coated magnetic particles, which obviates the need for centrifugation or vacuum manifolds, thereby simplifying the automation process. nih.govresearchgate.net This approach not only increases sample throughput but also minimizes the risk of contamination and human error, yielding high-quality bisulfite-treated DNA comparable to manual methods. nih.govresearchgate.net

The push for high-throughput analysis has also been addressed by adapting existing technologies, such as the GoldenGate genotyping assay, for DNA methylation analysis on a BeadArray platform. nih.gov This allows for the simultaneous measurement of the methylation state of numerous specific CpG sites from a small amount of bisulfite-treated genomic DNA. nih.gov Additionally, plate-based workflows that use the cell itself for sequential barcoding have been adapted for whole-genome DNA methylation analysis at the single-cell level, offering a high-throughput and cost-effective protocol. news-medical.net

| Feature | Development | Impact on Micro-Scale Analysis |

| Automation | 96-well microplate-based permethylation protocols using liquid handling robots. acs.org | Enables high-throughput processing of up to 96 samples in less than a day. acs.org |

| Sensitivity | Detection of oligosaccharides in the femtomole range. acs.org | Allows for analysis of minute sample quantities. |

| Integrated Systems | Fully automated sample preparation from extraction to bisulfite conversion. nih.govresearchgate.net | Reduces manual steps, contamination risk, and improves precision. nih.govresearchgate.net |

| Platform Adaptation | Adaptation of genotyping assays (e.g., GoldenGate) for methylation analysis. nih.gov | Facilitates simultaneous analysis of hundreds of preselected genes. nih.gov |

| Single-Cell Analysis | Plate-based sequential barcoding for whole-genome methylation profiling. news-medical.net | Provides high-throughput insights into cellular heterogeneity. news-medical.net |

Advancements in Microscale Separation Techniques for Complex Mixtures of Methylated Sugars

The inherent complexity of biological samples necessitates advanced separation techniques to isolate and identify methylated sugars like 2,3,4,6-Tetra-O-methylhexose. High-performance liquid chromatography (HPLC) stands as a robust method for carbohydrate separation, where mixtures are passed through a column, and components elute at different rates based on their interaction with the stationary phase. frontiersin.org For enhanced sensitivity, especially given the poor ionization efficiency of glycans, derivatization or labeling with more ionizable groups is often required before mass spectrometry (MS) analysis. frontiersin.org

Capillary electrophoresis (CE) has emerged as a powerful high-resolution technique capable of separating carbohydrates based on their charge-to-size ratio. acs.org CE can distinguish between positional isomers and determine the anomeric linkage (alpha or beta) of monosaccharides. acs.org A significant advantage of CE is its ability to achieve high throughput, for instance, by using 16-capillary arrays, which dramatically reduces the cost per sample compared to some liquid chromatography methods. acs.org

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone for linkage analysis of polysaccharides. mdpi.com The process involves permethylation of free hydroxyl groups, hydrolysis to release partially methylated monosaccharides, reduction to deuterium-labeled alditols, and subsequent peracetylation to form partially methylated alditol acetates (PMAAs) for analysis. mdpi.com The use of a 60-m medium polarity SP-2380 column has been shown to provide efficient separation of PMAAs. mdpi.com

It is important to note that different hydrolysis methods can impact the outcome of the analysis. For example, while trifluoroacetic acid (TFA) hydrolysis is common, it can destroy certain anhydro sugars found in red seaweed galactans. mdpi.com In such cases, a reductive hydrolysis process using acid-stable 4-methylmorpholine (B44366) borane (B79455) is employed to protect these sensitive monosaccharides. mdpi.com

The table below summarizes key advancements in microscale separation techniques for methylated sugars.

| Technique | Principle | Advancements & Applications for Methylated Sugars |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a mobile and stationary phase. frontiersin.org | Used for robust separation of complex glycan mixtures. Often coupled with derivatization to enhance detection by MS. frontiersin.org |

| Capillary Electrophoresis (CE) | Separation based on charge-to-size ratio in a capillary. acs.org | Provides high-resolution separation of isomers and linkage analysis. High-throughput arrays reduce cost and time. acs.org |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. mdpi.com | Fundamental for glycosidic linkage analysis of permethylated polysaccharides, yielding PMAAs for identification. mdpi.com |

Integration of Methylation Analysis with High-Resolution Mass Spectrometry and Ion Mobility Spectrometry for Enhanced Resolution

The integration of methylation analysis with high-resolution mass spectrometry (HR-MS) and ion mobility spectrometry (IMS) has revolutionized the structural characterization of complex carbohydrates. acs.org HR-MS provides highly accurate mass measurements, while IMS adds another dimension of separation based on the size, shape, and charge of an ion as it drifts through a buffer gas. nih.govnih.gov This combination is particularly powerful for resolving isomeric structures, which is a major limitation of MS alone. frontiersin.org

Different IMS technologies offer distinct advantages. For instance, linear IMS techniques like cyclic IMS (cIMS) and trapped IMS (TIMS) provide excellent sensitivity for endogenous analysis. nih.gov In contrast, nonlinear IMS, such as high-field asymmetric waveform ion mobility spectrometry (FAIMS), delivers superior resolution, making it highly effective for separating complex isomeric mixtures. nih.gov

A newly developed platform uniquely combines high-resolution ion mobility using a structures for lossless ion manipulations (SLIM) device with cryogenic vibrational ion spectroscopy. biorxiv.org This instrument allows for the temporal separation of isomers and provides a detailed description of their gas-phase geometry, enabling confident identification of highly similar ions. biorxiv.org

| Technique | Principle | Contribution to Methylated Hexose Analysis |

| High-Resolution Mass Spectrometry (HR-MS) | Provides highly accurate mass-to-charge ratio measurements. nih.gov | Enables precise determination of the elemental composition of methylated hexoses and their fragments. |

| Ion Mobility Spectrometry (IMS) | Separates ions based on their size, shape, and charge in a buffer gas. nih.govnih.gov | Resolves isomeric and isobaric methylated hexoses that are indistinguishable by MS alone. frontiersin.org |

| IMS-MS (e.g., DTIMS-TOF, q-TOF) | Combines the separation power of IMS with the analytical capabilities of MS. nih.gov | Provides simultaneous structural information and accurate mass data, enhancing confident identification. nih.gov |

| High-Resolution IMS (cIMS, TIMS, FAIMS) | Advanced IMS techniques with enhanced resolving power or sensitivity. nih.gov | Offers a trade-off between sensitivity (linear IMS) and resolution (nonlinear IMS) for targeted applications. nih.gov |

| SLIM-Cryo-IR Spectroscopy | Integrates high-resolution ion mobility with cryogenic infrared spectroscopy. biorxiv.org | Provides detailed structural information, including gas-phase geometry, for unambiguous isomer identification. biorxiv.org |

Role of Computational Glycobiology in Aiding Methylated Monosaccharide Identification and Structural Prediction

Computational glycobiology plays an indispensable role in the identification and structural elucidation of methylated monosaccharides. nih.gov The structural complexity of glycans, which arises from diverse linkage positions, branching, and isomerism, makes experimental characterization challenging. whiterose.ac.uk Computational methods provide crucial support in predicting and characterizing the conformational and structural properties of these molecules. rsc.org

Molecular dynamics (MD) simulations are a powerful tool for investigating the conformational dynamics of carbohydrates in solution. rsc.orgresearchgate.net By employing force fields specifically parameterized for carbohydrates, such as GLYCAM, CHARMm, and GROMOS, researchers can accurately model the three-dimensional shapes of glycans. researchgate.net These simulations are essential for understanding the flexibility of glycan structures and how they interact with other molecules. rsc.org

A significant challenge in structural biology is the lack of direct genomic templates for glycan sequences, which often leads to errors in modeled glycoprotein structures. whiterose.ac.uk To address this, software solutions have been developed to integrate glycoproteomic data into the process of building atomic models of glycoproteins. whiterose.ac.uk For example, the Privateer software helps validate modeled N-glycan compositions during iterative model building. whiterose.ac.uk

Furthermore, computational approaches are used to predict the collision cross section (CCS) values of ions, which can be compared with experimental data from ion mobility spectrometry to support the identification of isomeric forms. researchgate.net This combination of theoretical and experimental data provides a higher degree of confidence in structural assignments. researchgate.net

| Computational Approach | Description | Application in Methylated Monosaccharide Analysis |

| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules. rsc.orgresearchgate.net | Predicts the 3D structures and conformational dynamics of methylated hexoses, providing insights into their shape and flexibility. researchgate.net |

| Force Fields (e.g., GLYCAM, CHARMm) | A set of parameters used to calculate the potential energy of a system of atoms or molecules. researchgate.net | Enables accurate modeling of carbohydrate structures and their interactions. |

| Glycoproteomic Data Integration Software (e.g., Privateer) | Software that incorporates experimental glycomic data into structural modeling workflows. whiterose.ac.uk | Helps to validate and refine the structures of glycoproteins containing methylated monosaccharides. whiterose.ac.uk |

| Collision Cross Section (CCS) Prediction | Theoretical calculation of the rotational average of the projected area of an ion. researchgate.net | Aids in the identification of isomers by comparing predicted CCS values with experimental data from ion mobility spectrometry. researchgate.net |

Development of Standardized Reference Libraries and Databases for Methylated Monosaccharide Derivatives

The development of comprehensive and curated reference libraries and databases is fundamental to the advancement of glycomics and the accurate identification of methylated monosaccharides. These resources store a wealth of information, including structural data, taxonomic origins, and analytical parameters, which are essential for interpreting experimental results. nih.gov

Several databases have been established to serve the glycoinformatics community. The Carbohydrate Structure Database (CSDB) is a notable example, providing extensive coverage of bacterial, fungal, and plant carbohydrates. nih.gov Such databases are crucial for comparing experimental data with known structures and for broader analytical studies, such as analyzing chain length or charge distribution within a defined set of glycans. nih.gov

For mass spectrometry-based analysis, databases like GlycoMod and UniCarb-DB are invaluable tools. researchgate.net GlycoMod allows for the prediction of monosaccharide compositions from experimental MS data of free or derivatized glycans. researchgate.net UniCarb-DB, along with tools like GlycoWorkbench, facilitates the interpretation of MS data to derive structural information. researchgate.net The combination of retention time from liquid chromatography and m/z values from mass spectrometry can be stored in these databases, which is critical for identifying unknown compounds. researchgate.net

The creation of reference standards is also a key aspect of building reliable libraries. For instance, to determine the absolute configuration of monosaccharides, which can exist as D or L enantiomers, diastereoisomeric derivatives are synthesized using a chiral alcohol like 2-octanol. glycopedia.eu The retention times of these derivatives on a GC-MS system are then compared to those of the prepared standards. glycopedia.eu

The table below highlights some of the key databases and their utility in the analysis of methylated monosaccharides.

| Database/Library | Description | Relevance to Methylated Monosaccharide Analysis |

| Carbohydrate Structure Database (CSDB) | A curated repository of structural, taxonomic, and bibliographic data on bacterial, fungal, and plant glycans. nih.gov | Provides a comprehensive reference for the identification of naturally occurring methylated monosaccharides. |

| GlycoMod | An online tool that predicts monosaccharide compositions from experimental mass spectrometry data. researchgate.net | Aids in the initial identification of methylated hexoses based on their mass. |

| UniCarb-DB / GlycoWorkbench | Databases and software tools for interpreting glycomics data from mass spectrometry to derive structural information. researchgate.net | Facilitates the detailed structural elucidation of methylated monosaccharides from complex MS and MS/MS spectra. |

| In-house Reference Libraries | Collections of synthesized and characterized methylated monosaccharide derivatives. glycopedia.eu | Essential for confirming the identity and absolute configuration of methylated sugars by comparing analytical data (e.g., GC retention times) with known standards. glycopedia.eu |

Q & A

Q. What is the role of 2,3,4,6-Tetra-O-methylhexose in determining the pyranose ring structure of hexoses?